REACTION_SMILES
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[CH3:28][S:29](=[O:30])[CH3:31].[Cl:17][c:18]1[cH:19][c:20]([N+:25](=[O:26])[O-:27])[cH:21][cH:22][c:23]1[Cl:24].[K+:2].[OH-:1].[OH:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH:9]([C:10](=[O:11])[O:12][CH3:13])[CH3:14])[cH:15][cH:16]1>>[O:3]([c:4]1[cH:5][cH:6][c:7]([O:8][CH:9]([C:10](=[O:11])[O:12][CH3:13])[CH3:14])[cH:15][cH:16]1)[c:23]1[c:18]([Cl:17])[cH:19][c:20]([N+:25](=[O:26])[O-:27])[cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)Oc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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COC(=O)C(C)Oc1ccc(Oc2ccc([N+](=O)[O-])cc2Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |